molecular formula C15H13ClN6O2 B2603607 N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1002042-87-6

N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B2603607
CAS No.: 1002042-87-6
M. Wt: 344.76
InChI Key: BQPKURKKOYRNML-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H13ClN6O2 and its molecular weight is 344.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a subject of interest in the field of organic synthesis and characterization, particularly in the development of pyrazole derivatives. Research by Titi et al. (2020) on pyrazole derivatives provides insights into the synthesis, characterization, and potential biological activities of similar compounds. They synthesized various pyrazole derivatives and conducted X-Ray crystal studies to elucidate their structures. Theoretical calculations were performed to understand their physical and chemical properties, and the compounds were evaluated for biological activity against breast cancer and microbes (Titi et al., 2020).

Antimicrobial Applications

The antimicrobial potential of pyrimidine derivatives, including compounds similar to this compound, has been explored in various studies. El-ziaty et al. (2016) synthesized a class of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, demonstrating potent antimicrobial activity. This research highlights the potential of pyrimidine derivatives in antimicrobial applications (El-ziaty et al., 2016).

Heterocyclic Systems in Organic Reactions

The role of nitro-substituted precursors, similar to the compound , in the synthesis of polycyclic heterocyclic systems has been documented. Bacon and Hamilton (1974) discussed the structural variations in the production of these systems, facilitated by iron(II)-promoted cyclizations, highlighting the versatility of nitro-substituted compounds in organic synthesis (Bacon & Hamilton, 1974).

Antimicrobial Additives in Surface Coatings

The incorporation of pyrimidine derivatives as antimicrobial additives in surface coatings has been studied by El‐Wahab et al. (2015). They synthesized heterocyclic compounds and evaluated their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. The findings suggest that such compounds can enhance the antimicrobial properties of coatings without compromising their physical and mechanical characteristics (El‐Wahab et al., 2015).

Antioxidant Activity

The antioxidant activity of pyrimidine derivatives has also been a subject of research. Kotaiah et al. (2012) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their in vitro antioxidant activity. Compounds with electron-donating substituents exhibited significant radical scavenging activity, indicating the potential of pyrimidine derivatives in antioxidant applications (Kotaiah et al., 2012).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O2/c1-9-3-4-11(6-13(9)16)19-14-5-10(2)18-15(20-14)21-8-12(7-17-21)22(23)24/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPKURKKOYRNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C)N3C=C(C=N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.